
Talampanel
概述
描述
准备方法
合成路线和反应条件: 塔拉帕奈是通过一系列化学反应合成的,涉及形成苯并二氮杂卓衍生物。 关键步骤包括形成 2,3-苯并二氮杂卓核心,然后进行功能化以引入必要的取代基 .
工业生产方法: 塔拉帕奈的工业生产涉及优化合成路线,以确保高产率和纯度。 这通常包括使用先进的纯化技术,如重结晶和色谱,以分离最终产品 .
化学反应分析
反应类型: 塔拉帕奈会发生各种化学反应,包括:
氧化: 塔拉帕奈可以被氧化形成各种代谢产物。
还原: 还原反应可以改变苯并二氮杂卓核心上的官能团。
取代: 取代反应可以在芳环上引入不同的取代基.
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 取代反应通常涉及卤化试剂,如溴或氯.
主要形成的产物: 这些反应形成的主要产物包括塔拉帕奈的各种衍生物,其官能团被修饰,可能具有不同的药理特性 .
科学研究应用
Epilepsy Treatment
Talampanel has been studied as a potential antiepileptic drug (AED). In clinical trials, it demonstrated tolerability but limited efficacy as a standalone treatment for refractory epilepsy. The pharmacokinetics of this compound indicate that its absorption and metabolism can vary significantly based on concomitant AEDs, necessitating careful dosing strategies to optimize therapeutic outcomes .
Case Study: Tolerability and Pharmacokinetics
A study involving patients with intractable epilepsy found that this compound was rapidly absorbed, achieving peak plasma concentrations within 1 to 3 hours post-administration. The half-life was approximately 3 hours in patients taking enzyme-inducing AEDs, which was notably lower than that observed in healthy subjects . This variability underscores the importance of personalized dosing regimens in clinical practice.
Glioblastoma Multiforme
This compound's role in oncology has been primarily focused on glioblastoma multiforme (GBM). Studies have shown that when combined with standard treatments such as radiation therapy and temozolomide, this compound may enhance survival rates among patients diagnosed with GBM.
Case Study: Survival Rates in Glioblastoma
In a multicenter phase II trial, patients receiving this compound along with standard therapy exhibited a median overall survival of 20.3 months compared to 14.6 months for those receiving standard treatment alone. The percentage of patients surviving for two years was also significantly higher (41.7% vs. 26.5%) in the this compound group . These findings suggest that this compound may provide a synergistic effect when used alongside conventional therapies.
Parkinson’s Disease
This compound has shown promise in reducing levodopa-induced dyskinesias in animal models of Parkinson’s disease. Research indicates that it can enhance the antiparkinsonian effects of levodopa without exacerbating parkinsonian symptoms when administered concurrently . This dual action could make this compound a valuable adjunct therapy for managing motor symptoms in Parkinson’s disease patients.
Data Summary
The following table summarizes key findings from various studies regarding the applications of this compound:
Application | Study Type | Key Findings | Survival/Response Rate |
---|---|---|---|
Epilepsy | Phase II Trial | Tolerability noted; limited efficacy as monotherapy | N/A |
Glioblastoma | Multicenter Phase II Trial | Enhanced survival when combined with radiation and temozolomide | Median OS: 20.3 months vs 14.6 months |
Parkinson’s Disease | Preclinical Studies | Reduced dyskinesias; enhanced effects of levodopa | N/A |
作用机制
相似化合物的比较
类似化合物:
GYKI 52466: 另一种具有类似药理特性的非竞争性 AMPA 受体拮抗剂.
LY 300164: 一种与塔拉帕奈在结构上相关的化合物,也作为 AMPA 受体拮抗剂.
独特性: 塔拉帕奈在对 AMPA 受体的特异性结合亲和力和选择性方面是独一无二的。 它在癫痫和神经保护的动物模型中显示出广泛的作用谱 . 但其药代动力学特性不佳,包括半衰期短,限制了其临床开发 .
生物活性
Talampanel is a synthetic compound recognized primarily for its role as a non-competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are critical components of the glutamatergic system in the central nervous system (CNS). This compound has garnered attention for its potential therapeutic applications in various neurological disorders, including epilepsy, glioblastoma, and Parkinson's disease.
This compound functions by inhibiting AMPA receptor activity, which is involved in excitatory neurotransmission. By blocking these receptors, this compound can reduce excessive neuronal excitability and potentially mitigate neurotoxic effects associated with glutamate overactivity. This mechanism is particularly relevant in conditions such as epilepsy and glioma, where glutamate plays a significant role in pathophysiology .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized by studies indicating a two-compartment model with a fast distribution phase and a slower elimination phase. The elimination half-life averages around 21.5 hours, allowing for once-daily dosing in clinical settings .
Pharmacokinetic Parameter | Value |
---|---|
Distribution Half-Life | 0.09 ± 0.06 hours |
Elimination Half-Life | 21.51 ± 6.4 hours |
Volume of Distribution | 142.31 ± 55.08 mL/kg |
Clearance | 4.38 ± 0.95 mL/kg/h |
Epilepsy Treatment
This compound has been explored as an adjunctive treatment for patients with refractory epilepsy. Clinical trials have demonstrated its ability to enhance the efficacy of existing antiepileptic drugs (AEDs), particularly in reducing seizure frequency without significant adverse effects .
Glioblastoma Multiforme (GBM)
In a Phase II clinical trial assessing this compound's efficacy alongside standard radiation and temozolomide in newly diagnosed GBM patients, results indicated a median overall survival of 18.3 months compared to historical controls with a median survival of 11.4 months . While this compound did not significantly increase toxicity, its effectiveness as a monotherapy was limited.
Key Findings from the GBM Trial:
- Median Survival: 18.3 months (95% CI: 14.6 - 22.5 months)
- Survival Rate at 24 Months: 41.7% versus 26.5% in historical controls (P = .02)
- Relative Risk Reduction: 58% compared to historical controls (HR = 0.42; P < .0001)
Parkinson’s Disease
Research involving parkinsonian primates showed that this compound could significantly reduce levodopa-induced dyskinesias by approximately 40%. However, it did not alter the severity of parkinsonian symptoms when administered alone .
Efficacy in Gliomas
A study highlighted the role of AMPA receptors in glioma proliferation and migration, suggesting that antagonizing these receptors could be beneficial in treating malignant gliomas . Despite initial promise, this compound's single-agent efficacy was found to be minimal, leading to early trial termination due to futility.
Safety Profile
This compound has been generally well-tolerated across various studies, with adverse events occurring at lower rates than those seen in healthy subjects when combined with other AEDs . Notably, it did not exacerbate hematologic or non-hematologic toxicities associated with concurrent treatments.
属性
IUPAC Name |
1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACAAXNEHGBPOQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167259 | |
Record name | Talampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Talampanel is a potent noncompetitive and selective antagonist of the glutamine AMPA receptors. Studies in primates have shown that the administration of talampanel to parkinsonian monkeys significantly decreased levodopa-induced dyskinesias by 40%. When given alone, talampanel did not modify the severity of parkinsonian symptoms. However, in combination with levodopa, talampanel potentiated the antiparkinsonian action of levodopa by increasing motor activity. | |
Record name | Talampanel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
161832-65-1 | |
Record name | (-)-Talampanel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161832-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talampanel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161832651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talampanel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 161832-65-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TALAMPANEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVS43XG1L5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Talampanel ((R)-7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine) acts as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. [, , , , , , , ] These receptors are a subtype of glutamate receptors, which mediate fast excitatory synaptic transmission in the central nervous system. [, , , , ] By blocking AMPA receptors, this compound inhibits the binding of glutamate, thus reducing neuronal excitation. [, , , , , ] This inhibition has been implicated in neuroprotection by reducing excitotoxicity, a process where excessive glutamate signaling leads to neuronal damage and death. [, , , , , ]
ANone: The provided research papers primarily focus on the biological activity and clinical applications of this compound. Information regarding its material compatibility and stability under various conditions is not discussed in these papers.
A: this compound is not reported to possess catalytic properties. Its primary mechanism of action involves binding to AMPA receptors, not catalyzing chemical reactions. [, , , , , , ]
A: While the provided research doesn't delve into specific computational modeling studies on this compound, one paper mentions that molecular modeling was employed to design and synthesize N-substituted 1,2,3,4-tetrahydroisoquinolines as potential AMPA receptor antagonists. [] This suggests the potential application of computational chemistry in understanding and optimizing this compound's interactions with its target.
A: Research indicates that the 4-aminophenyl group in this compound's structure is crucial for its AMPA receptor antagonist activity. [, ] Synthesizing analogs with modifications to this group, such as transposition or steric shielding, resulted in a loss of activity, highlighting its significance for binding. [] Additionally, replacing the allyl group in a related lead compound with a 2-cyanoethyl group led to increased inhibitory activity against AMPA receptor-mediated toxicity, demonstrating the impact of structural modifications on potency. [] Furthermore, introducing specific substitutions, such as a 4'-bromophenyl group and piperidine ring, in tetrahydroisoquinoline derivatives resulted in compounds with potency comparable to this compound, further emphasizing the role of structural variations in influencing activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。